molecular formula C32H40O4 B13946069 1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- CAS No. 61377-20-6

1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-

Cat. No.: B13946069
CAS No.: 61377-20-6
M. Wt: 488.7 g/mol
InChI Key: DZHJOQXOHKJGJB-UHFFFAOYSA-N
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Description

1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- is a complex organic compound known for its unique structure and properties. This compound features a cyclobutanedione core with two bulky tert-butyl groups and two cyclohexadienone moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanedione with tert-butyl-substituted cyclohexadienone derivatives under controlled conditions. The reaction often requires the use of strong bases or acids as catalysts and may involve intermediate purification steps to ensure the desired product’s purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols .

Scientific Research Applications

1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and cyclohexadienone moieties allow it to fit into specific binding sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- is unique due to its combination of a cyclobutanedione core with bulky tert-butyl groups and cyclohexadienone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

61377-20-6

Molecular Formula

C32H40O4

Molecular Weight

488.7 g/mol

IUPAC Name

2,4-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclobutane-1,3-dione

InChI

InChI=1S/C32H40O4/c1-29(2,3)19-13-17(14-20(25(19)33)30(4,5)6)23-27(35)24(28(23)36)18-15-21(31(7,8)9)26(34)22(16-18)32(10,11)12/h13-16H,1-12H3

InChI Key

DZHJOQXOHKJGJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=O)C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=O)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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